

# Discovery and synthesis of GSK126

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## Compound of Interest

Compound Name: GSK126

Cat. No.: B607758

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An In-depth Technical Guide to the Discovery and Synthesis of **GSK126**

## Introduction

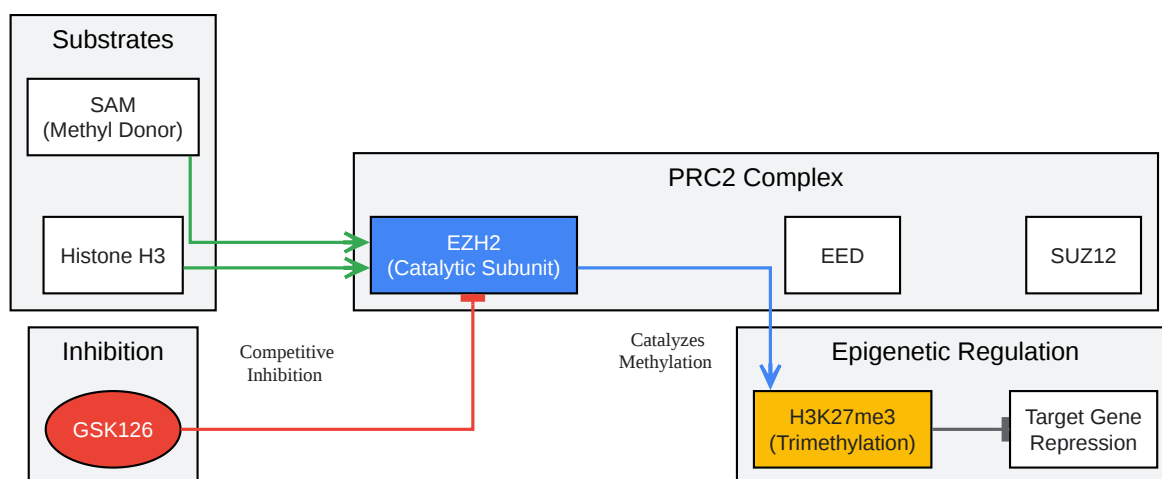
**GSK126**, also known as tazemetostat, is a potent, highly selective, and S-adenosylmethionine (SAM)-competitive small molecule inhibitor of the EZH2 (Enhancer of Zeste Homolog 2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[3] This epigenetic mark leads to transcriptional repression of target genes. Aberrant EZH2 activity, through overexpression or activating mutations, is implicated in the progression of various cancers, including non-Hodgkin's lymphoma and certain solid tumors, making it a key therapeutic target.[3][4] **GSK126** was developed to specifically target this pathway, offering a promising therapeutic strategy for EZH2-dependent malignancies.[3][5]

## Discovery of GSK126

The discovery of **GSK126** was the result of a targeted drug discovery program aimed at identifying small molecule inhibitors of EZH2. The process began with a high-throughput biochemical screen of a compound library to identify initial hits with inhibitory activity against EZH2.[2] Promising compounds from this screen underwent extensive chemical optimization to improve potency, selectivity, and pharmacokinetic properties. This lead optimization process ultimately yielded **GSK126** as a clinical candidate.[2] **GSK126** demonstrated high affinity for EZH2, inhibiting both wild-type and mutant forms of the enzyme with similar potency.[2][3]

## Mechanism of Action

**GSK126** functions as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl group donor for the EZH2-catalyzed methylation of H3K27.[2][6] By binding to the SAM pocket of EZH2, **GSK126** prevents the transfer of a methyl group to histone H3, leading to a global reduction in H3K27me3 levels.[3][6] This decrease in the repressive H3K27me3 mark results in the derepression and transcriptional reactivation of PRC2 target genes.[3] In cancer cells with activating EZH2 mutations, which are highly dependent on EZH2 activity for their proliferation and survival, this mechanism leads to cell cycle arrest, apoptosis, and a potent anti-proliferative effect.[2][4][6]



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**Caption:** EZH2 signaling pathway and mechanism of **GSK126** inhibition.

## Quantitative Pharmacological Data

The following tables summarize the key in vitro potency and selectivity data for **GSK126**.

Table 1: In Vitro Potency of **GSK126**

Parameter	Value	Cell Line / Condition	Reference
Enzymatic Ki	93 pM	EZH2 Methyltransferase	[3][5]
Enzymatic Ki (apparent)	0.5 - 3 nM	Wild-type and Mutant EZH2	[2][7]
Enzymatic IC50	9.9 nM	EZH2 Methyltransferase	[1][8]
Cellular H3K27me3 IC50	7 - 252 nM	DLBCL Cell Lines	[2]

| Cellular Proliferation GI50 | 12.6  $\mu$ M | T98G (Glioblastoma) |[1] |

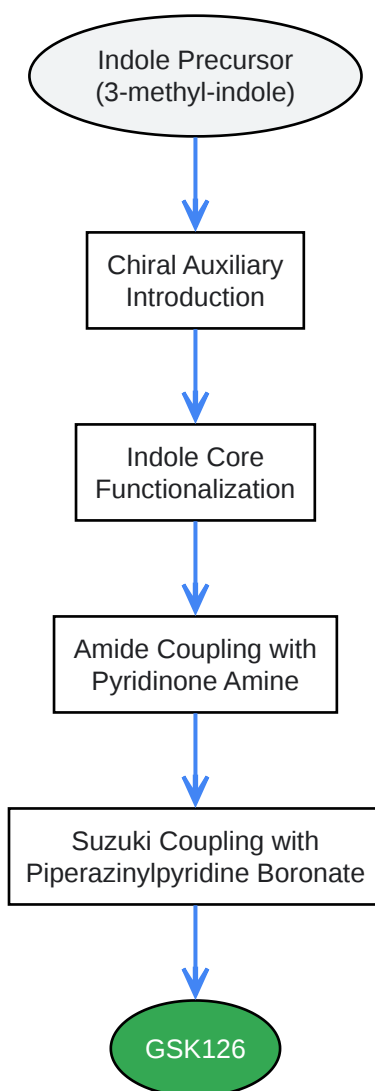
Table 2: Selectivity Profile of **GSK126**

Enzyme / Family	Selectivity Fold (vs. EZH2)	Reference
EZH1	>150-fold	[3][8]

| Panel of 20 other HMTs| >1000-fold |[1][3] |

## Chemical Synthesis of GSK126

The synthesis of **GSK126** is a multi-step process involving the construction of the core indole scaffold followed by coupling with the pyridinone and piperazinyipyridine moieties. The following workflow provides a high-level overview of a reported synthetic route.



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**Caption:** Simplified workflow for the chemical synthesis of **GSK126**.

A detailed synthetic protocol involves the initial formation of a functionalized indole carboxylic acid. This intermediate is then coupled with the aminomethyl-pyridinone fragment. The final key step is a Suzuki coupling reaction to attach the piperazinyipyridine group to the indole core, yielding the final **GSK126** molecule. The chirality is introduced early in the synthesis to ensure the correct stereoisomer.

## Experimental Protocols

### Biochemical EZH2 Inhibition Assay

This protocol outlines the method to determine the inhibitory activity of **GSK126** on the EZH2 enzyme.

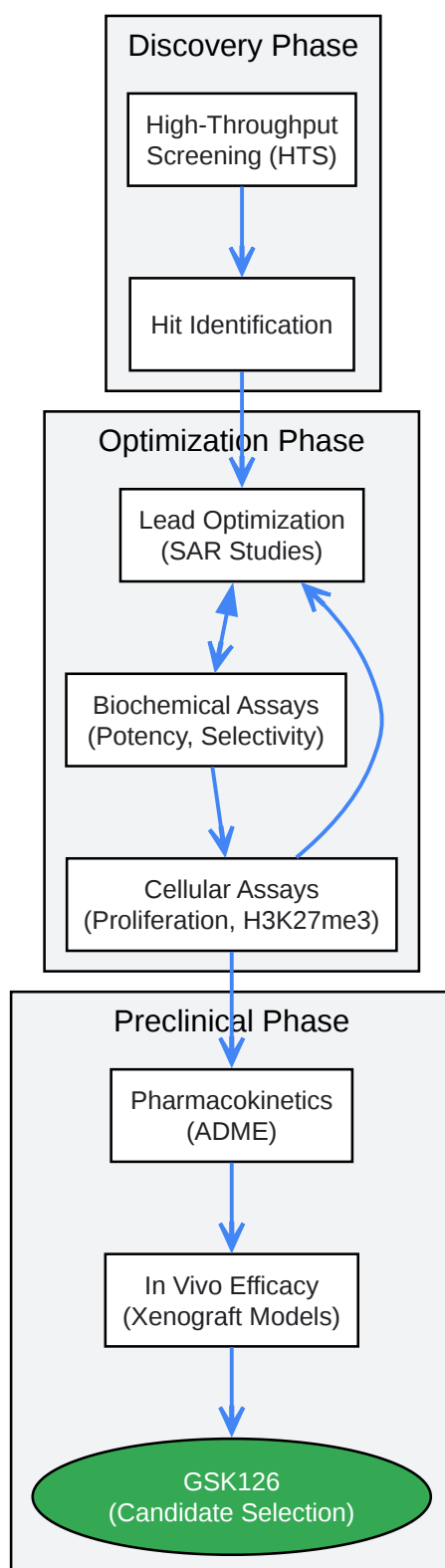
- **Complex Preparation:** A five-member PRC2 complex is utilized, consisting of Flag-tagged EZH2, EED, SUZ12, AEBP2, and RbAp48.<sup>[1][9]</sup> Complexes can be prepared with wild-type or mutant EZH2.
- **Compound Preparation:** **GSK126** is dissolved in DMSO to create a stock solution, which is then serially diluted to achieve a range of test concentrations (e.g., 0.6 nM to 300 nM).<sup>[1]</sup> The final DMSO concentration in the assay is kept low (e.g., 2.5%).<sup>[1]</sup>
- **Reaction Mixture:** The assay is performed in plates. **GSK126** dilutions are added to the wells, followed by the EZH2 complex (e.g., 6 nM) and a biotinylated histone H3 peptide substrate.<sup>[1]</sup>
- **Initiation and Incubation:** The enzymatic reaction is initiated by adding the cofactor, [<sup>3</sup>H]-S-adenosylmethionine ([<sup>3</sup>H]-SAM).<sup>[1]</sup> To accurately determine the inhibition constant (K<sub>i</sub>) for a tight-binding inhibitor like **GSK126**, the concentration of the competitive substrate SAM is kept high relative to its K<sub>m</sub> value (e.g., 7.5 μM SAM where K<sub>m</sub> is 0.3 μM).<sup>[1][10]</sup> The reaction is incubated for a set time (e.g., 30 minutes).<sup>[1]</sup>
- **Quenching and Detection:** The reaction is stopped by adding a large excess of unlabeled SAM.<sup>[1]</sup> The methylated peptide product is captured on a phosphocellulose filter plate.<sup>[1]</sup>
- **Data Analysis:** Radioactivity is measured using a scintillation counter. The IC<sub>50</sub> values are calculated from the dose-response curve, and the apparent K<sub>i</sub> values are determined using the Cheng-Prusoff equation for a competitive inhibitor.<sup>[1]</sup>

## Cellular Proliferation Assay (CellTiter-Glo®)

This protocol measures the effect of **GSK126** on the proliferation of cancer cell lines.

- **Cell Seeding:** The optimal seeding density for each cell line is determined empirically to ensure logarithmic growth over the 6-day assay period.<sup>[1]</sup> Cells are plated in 384-well plates 24 hours prior to treatment.<sup>[1]</sup>

- **Compound Treatment:** Cells are treated in duplicate with a 20-point two-fold dilution series of **GSK126** or a vehicle control (e.g., 0.15% DMSO).[\[1\]](#)
- **Incubation:** Plates are incubated for 6 days at 37°C in a 5% CO<sub>2</sub> environment.[\[1\]](#)
- **Lysis and Signal Detection:** After incubation, CellTiter-Glo® (CTG) reagent is added to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.[\[1\]](#)
- **Data Analysis:** The chemiluminescent signal is read using a microplate reader. The results are used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).[\[1\]](#)



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**Caption:** General workflow for the discovery and development of **GSK126**.

## Conclusion

**GSK126** is a landmark achievement in the field of epigenetics, representing one of the first highly potent and selective inhibitors of EZH2 to advance into clinical development. Its discovery was driven by a systematic approach combining high-throughput screening and rigorous medicinal chemistry optimization. The compound effectively reduces H3K27 methylation, leading to robust anti-tumor activity in preclinical models of EZH2-mutant lymphomas. The detailed understanding of its mechanism of action, synthesis, and biological activity provides a strong foundation for its continued investigation and application as a targeted cancer therapeutic.

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